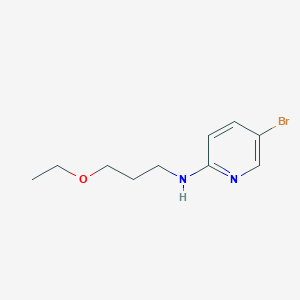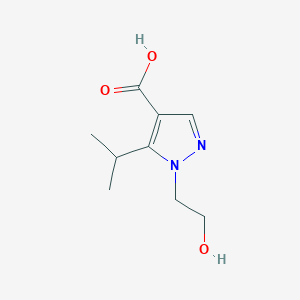
2-(3-methylphenyl)-2H-1,2,3-triazole-4-carboxylic acid
Vue d'ensemble
Description
The compound “2-(3-methylphenyl)-2H-1,2,3-triazole-4-carboxylic acid” is a complex organic molecule that contains a triazole ring and a carboxylic acid group. Triazoles are a class of five-membered heterocyclic compounds containing three nitrogen atoms. They are known for their diverse range of biological activities . The presence of a 3-methylphenyl group suggests that this compound also contains a phenyl ring, which is a functional group that often contributes to the bioactivity of organic compounds .
Molecular Structure Analysis
The molecular structure of “2-(3-methylphenyl)-2H-1,2,3-triazole-4-carboxylic acid” would be characterized by the presence of a triazole ring, a carboxylic acid group, and a 3-methylphenyl group. The triazole ring is a five-membered ring containing three nitrogen atoms and two carbon atoms. The carboxylic acid group (-COOH) is a common functional group in organic chemistry, and the 3-methylphenyl group is a phenyl ring with a methyl group attached to the third carbon .
Chemical Reactions Analysis
Triazoles are known to participate in a variety of chemical reactions, often serving as a scaffold in the synthesis of more complex molecules. They can undergo reactions such as N-alkylation, N-arylation, and various types of cycloadditions . The carboxylic acid group can participate in reactions such as esterification and amide bond formation .
Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(3-methylphenyl)-2H-1,2,3-triazole-4-carboxylic acid” would depend on its specific structure. As a carboxylic acid, it would be expected to exhibit acidic properties. The presence of the triazole ring could contribute to its stability and solubility .
Applications De Recherche Scientifique
-
Suzuki–Miyaura Coupling
- Field : Organic Chemistry
- Application : The Suzuki–Miyaura (SM) cross-coupling is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . It’s used in the synthesis of various organic compounds.
- Method : The reaction involves the use of a palladium catalyst and organoboron reagents . The organoboron reagents are relatively stable, readily prepared and generally environmentally benign .
- Results : The success of the SM coupling originates from a combination of exceptionally mild and functional group tolerant reaction conditions .
-
Sensing Applications
- Field : Analytical Chemistry
- Application : Boronic acids, which are structurally similar to “2-(3-methylphenyl)-2H-1,2,3-triazole-4-carboxylic acid”, are increasingly utilised in diverse areas of research . They are used in various sensing applications due to their interactions with diols and strong Lewis bases such as fluoride or cyanide anions .
- Method : The sensing applications can be homogeneous assays or heterogeneous detection . Detection can be at the interface of the sensing material or within the bulk sample .
- Results : The key interaction of boronic acids with diols allows utilisation in various areas ranging from biological labelling, protein manipulation and modification, separation and the development of therapeutics .
-
Gas Stream Scrubbing
- Field : Environmental Science
- Application : Ethanolamine, a compound structurally similar to “2-(3-methylphenyl)-2H-1,2,3-triazole-4-carboxylic acid”, is used in gas stream scrubbing . It’s a process used to remove certain components from a gas stream .
- Method : The gas stream is passed through a scrubbing solution (often an ethanolamine solution) which absorbs the unwanted components .
- Results : This process is commonly used in industries to reduce emissions of gases that could be harmful to the environment .
-
Organic Synthesis
- Field : Organic Chemistry
- Application : Boron reagents are used in various organic synthesis reactions, including Suzuki–Miyaura coupling . This reaction is used to form carbon-carbon bonds, a key step in the synthesis of many organic compounds .
- Method : The reaction involves the use of a palladium catalyst and organoboron reagents . The organoboron reagents are relatively stable, readily prepared and generally environmentally benign .
- Results : The success of the Suzuki–Miyaura coupling originates from a combination of exceptionally mild and functional group tolerant reaction conditions .
Safety And Hazards
Orientations Futures
The study and application of triazole-containing compounds is a vibrant field of research, with potential applications in areas such as medicinal chemistry, materials science, and agrochemistry . Future research on “2-(3-methylphenyl)-2H-1,2,3-triazole-4-carboxylic acid” could explore its potential biological activities and develop efficient methods for its synthesis.
Propriétés
IUPAC Name |
2-(3-methylphenyl)triazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O2/c1-7-3-2-4-8(5-7)13-11-6-9(12-13)10(14)15/h2-6H,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZBUFPQZUPLZHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2N=CC(=N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-methylphenyl)-2H-1,2,3-triazole-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![2-[(3-ethynylphenyl)amino]-N-methylacetamide](/img/structure/B1518865.png)

![[3-(2,2,2-Trifluoroethoxy)phenyl]methanol](/img/structure/B1518868.png)
![2-[(Dimethylamino)methyl]-4-methylaniline](/img/structure/B1518869.png)

![4,5-Dimethoxy-2-{[(propan-2-yl)carbamoyl]amino}benzoic acid](/img/structure/B1518871.png)

![4-[(2-Cyanophenyl)sulfanyl]benzoic acid](/img/structure/B1518876.png)
